4-Methylcyclohexylsulfamate
Description
4-Methylcyclohexylsulfamate is a sulfamate derivative characterized by a cyclohexyl ring substituted with a methyl group and a sulfamate functional group (-O-SO₂-NR₂).
Properties
CAS No. |
38756-52-4 |
|---|---|
Molecular Formula |
C7H14NNaO3S |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
sodium;N-(4-methylcyclohexyl)sulfamate |
InChI |
InChI=1S/C7H15NO3S.Na/c1-6-2-4-7(5-3-6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ZOCSURFUMZHOEI-UHFFFAOYSA-M |
SMILES |
CC1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
Synonyms |
4-methylcyclohexylsulfamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Specific data for this compound inferred from structural analogs due to absence in provided evidence.
Structural and Functional Differences
- Sulfamate vs. Sulfonamide: The sulfamate group in this compound (-O-SO₂-NR₂) differs from sulfonamides (-SO₂-NH₂) by an oxygen atom bridging the sulfur and nitrogen.
- Cyclohexyl vs. Aromatic Rings : Compared to benzenesulfonamides (e.g., USP Sulfanilamide), the cyclohexyl group in this compound introduces conformational flexibility and enhanced lipophilicity, which could improve membrane permeability .
- Sulfonate Esters : Methyl 4-chlorobenzenesulfonate () lacks an amine group, making it more electrophilic and reactive as a sulfonating agent, unlike sulfamates, which are typically stable and bioactive .
Pharmacological and Industrial Relevance
- Sulfonamides : USP Sulfanilamide and its derivatives are classic antibiotics targeting bacterial dihydropteroate synthase. Their planar aromatic structures facilitate enzyme binding, a feature less prominent in cyclohexyl-containing sulfamates .
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